2-(2-Methoxyphenyl)-1H-imidazo[4,5-b]pyrazine
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Overview
Description
2-(2-Methoxyphenyl)-1H-imidazo[4,5-b]pyrazine is a heterocyclic compound that belongs to the class of imidazo[4,5-b]pyrazines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of the methoxyphenyl group enhances its chemical properties, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)-1H-imidazo[4,5-b]pyrazine typically involves the condensation of 2-chloropyrazine with 2-methoxyaniline under basic conditions. The reaction is usually carried out in the presence of a base such as sodium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate undergoes cyclization to form the imidazo[4,5-b]pyrazine core .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)-1H-imidazo[4,5-b]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring, using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted imidazo[4,5-b]pyrazine derivatives.
Scientific Research Applications
2-(2-Methoxyphenyl)-1H-imidazo[4,5-b]pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an anticancer agent.
Industry: Used in the development of new materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)-1H-imidazo[4,5-b]pyrazine involves its interaction with specific molecular targets. It has been shown to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism makes it a promising candidate for anticancer drug development .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyrazine-conjugated benzamides: These compounds share a similar core structure but have different substituents, leading to varied biological activities.
Pyrrolopyrazine derivatives: These compounds have a similar pyrazine ring but differ in their substitution patterns and biological activities.
Uniqueness
2-(2-Methoxyphenyl)-1H-imidazo[4,5-b]pyrazine is unique due to the presence of the methoxyphenyl group, which enhances its chemical stability and biological activity. This makes it a valuable compound for various applications in scientific research and drug development .
Properties
CAS No. |
88710-44-5 |
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Molecular Formula |
C12H10N4O |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-1H-imidazo[4,5-b]pyrazine |
InChI |
InChI=1S/C12H10N4O/c1-17-9-5-3-2-4-8(9)10-15-11-12(16-10)14-7-6-13-11/h2-7H,1H3,(H,13,14,15,16) |
InChI Key |
VZWQHZMCHYTHAP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NC3=NC=CN=C3N2 |
Origin of Product |
United States |
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